

Spectroscopic Data of (Z)-2-bromo-2-butene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-BROMO-2-BUTENE

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This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-bromo-2-butene, tailored for researchers, scientists, and professionals in drug development. It includes key spectroscopic data, detailed experimental protocols, and a logical workflow for isomeric differentiation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Z)-2-bromo-2-butene. Data for the (E)-isomer is also provided for comparative purposes, as these isomers are often present together in mixtures.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Assignment
(Z)-2-bromo-2-butene	~5.5-6.0	Quartet (q)	=CH-
	~2.0-2.5	Singlet (s)	-C(Br)CH ₃
	~1.5-2.0	Doublet (d)	=CHCH ₃
(E)-2-bromo-2-butene	~5.5-6.0	Quartet (q)	=CH-
	~2.0-2.5	Singlet (s)	-C(Br)CH ₃
	~1.5-2.0	Doublet (d)	=CHCH ₃

Note: The ^1H NMR spectra of (Z)- and (E)-**2-bromo-2-butene** are very similar in one-dimensional experiments, making unambiguous distinction difficult without further analysis like 2D NMR (NOESY).^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) [ppm]	Assignment
(Z)-2-bromo-2-butene	~12 (approx.)	=CHCH ₃
~124 (approx.)	=CH-	
(E)-2-bromo-2-butene	~17 (approx.)	=CHCH ₃
~126 (approx.)	=CH-	

Note: The chemical shifts are approximated based on data for analogous compounds like Z- and E-but-2-ene.^[2] The bromine substituent will influence the exact chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
2-bromo-2-butene (mixture of isomers)	~2975-2860	C-H stretch (sp ³)
~3040-3010	=C-H stretch (sp ²)	
~1640-1645	C=C stretch	
~730-665	=C-H bend (Z-isomer)	
~980-960	=C-H bend (E-isomer)	
~650-550	C-Br stretch	

Note: The out-of-plane =C-H bending vibrations are often diagnostic for distinguishing between cis (Z) and trans (E) isomers in alkenes.^{[2][3][4]}

Table 4: Mass Spectrometry Data

Compound	m/z	Relative Intensity	Assignment
2-bromo-2-butene	134/136	Varies	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
55	High	[C ₄ H ₇] ⁺	
29	High	[C ₂ H ₅] ⁺	
27	High	[C ₂ H ₃] ⁺	

Note: The mass spectrum is characterized by the presence of the molecular ion peak as a doublet with approximately equal intensity, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).^{[5][6]}

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the liquid (Z)-**2-bromo-2-butene** sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.^[7] Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.^[8] A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.^[9]

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

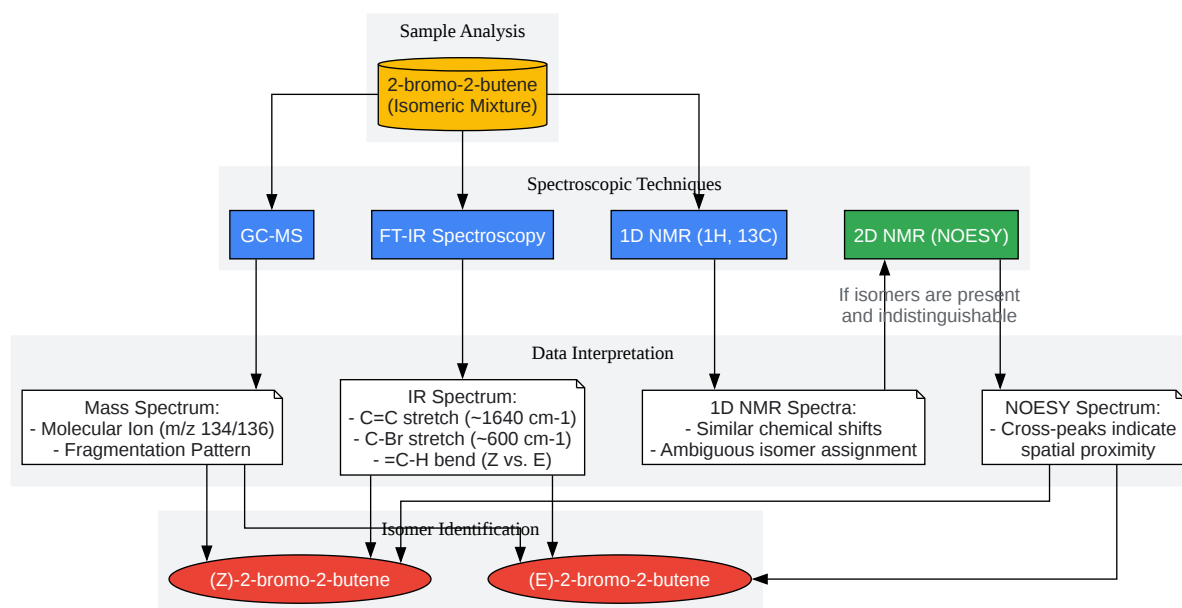
- **Sample Preparation:** For a neat liquid sample, a drop of (Z)-2-bromo-2-butene is placed between two KBr or NaCl plates to form a thin film.^[10] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.^{[11][12]}
- **Background Spectrum:** A background spectrum of the clean, empty sample holder (KBr/NaCl plates or ATR crystal) is recorded.
- **Sample Spectrum Acquisition:** The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.^[11] Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers and impurities.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[13][14]}
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.^[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of (Z)- and (E)-**2-bromo-2-butene**.



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Caption: Workflow for the spectroscopic identification of (Z)- and (E)-**2-bromo-2-butene**.

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